molecular formula C5H4ClFN2O B2648726 4-amino-3-chloro-6-fluoropyridin-2-ol CAS No. 1824299-22-0

4-amino-3-chloro-6-fluoropyridin-2-ol

Cat. No.: B2648726
CAS No.: 1824299-22-0
M. Wt: 162.55
InChI Key: AJMAJQYAHHTIDR-UHFFFAOYSA-N
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Description

4-amino-3-chloro-6-fluoropyridin-2-ol is a heterocyclic compound with the molecular formula C5H4ClFN2O. It is a derivative of pyridine, characterized by the presence of amino, chloro, and fluoro substituents on the pyridine ring.

Scientific Research Applications

4-amino-3-chloro-6-fluoropyridin-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of “4-Amino-3-chloro-6-fluoro-1H-pyridin-2-one” is not explicitly mentioned in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-chloro-6-fluoropyridin-2-ol typically involves multi-step reactions starting from readily available pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

4-amino-3-chloro-6-fluoropyridin-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., chlorine, fluorine), nucleophiles (e.g., amines), and catalysts (e.g., palladium for coupling reactions). Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-3-chloro-6-fluoropyridin-2-ol include other halogenated pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic and industrial processes .

Properties

IUPAC Name

4-amino-3-chloro-6-fluoro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2O/c6-4-2(8)1-3(7)9-5(4)10/h1H,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMAJQYAHHTIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=C1N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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